Home > Products > Screening Compounds P34465 > TAK-960 (dihydrochloride)
TAK-960 (dihydrochloride) -

TAK-960 (dihydrochloride)

Catalog Number: EVT-8201061
CAS Number:
Molecular Formula: C27H36Cl2F3N7O3
Molecular Weight: 634.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TAK-960 (dihydrochloride) is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Elevated levels of PLK1 have been associated with poor prognosis in various cancers, making it a significant target for anticancer therapies. TAK-960 has demonstrated broad-spectrum preclinical antitumor activity across multiple cancer cell lines and tumor xenograft models, showcasing its potential as an effective treatment option for advanced malignancies .

Source and Classification

TAK-960 is classified as a small molecule inhibitor specifically targeting PLK1. It is synthesized from commercially available precursors and is designed for oral bioavailability, enhancing its utility in clinical settings . The compound is also known by its chemical formula C27H34F3N7O3·HCl and has a molecular weight of approximately 598.06 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-960 (dihydrochloride) involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials, which are subjected to various chemical reactions to construct the desired molecular framework.
  2. Reaction Conditions: The synthetic route typically employs organic solvents, catalysts, and controlled temperatures to optimize yield and purity. This multi-step process may include nucleophilic substitutions, condensation reactions, and functional group modifications .
  3. Industrial Production: For large-scale production, methods are adapted to ensure efficiency and environmental safety. This includes the use of continuous flow processes and stringent quality control measures to maintain the consistency of the final product.
Molecular Structure Analysis

Structure and Data

TAK-960 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Core Structure: The compound contains a pyrimidodiazepine core linked to a benzamide moiety, which is essential for its interaction with PLK1.
  • Functional Groups: Key functional groups include fluoro and methoxy substituents that enhance its selectivity towards PLK1 while minimizing off-target effects.

The structural representation can be summarized by its InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N, which provides a unique identifier for computational analysis .

Chemical Reactions Analysis

Reactions and Technical Details

TAK-960 primarily undergoes substitution reactions due to the presence of reactive functional groups:

  • Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and organic solvents.
  • Oxidation and Reduction: TAK-960 can participate in oxidation reactions using agents like hydrogen peroxide or potassium permanganate, as well as reduction reactions with sodium borohydride or lithium aluminum hydride under anhydrous conditions .

The major products from these reactions depend on the specific conditions and reagents used, influencing further applications in medicinal chemistry.

Mechanism of Action

TAK-960 exerts its antitumor effects through the inhibition of PLK1 activity. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:

  • Cell Cycle Arrest: Inhibition results in the accumulation of cells in the G2/M phase of the cell cycle.
  • Induction of Apoptosis: The blockade of PLK1 activity disrupts normal mitotic processes, triggering apoptotic pathways in cancer cells .

This mechanism underlies the compound's efficacy against various cancer types, particularly those exhibiting high levels of PLK1 expression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TAK-960 (dihydrochloride) is typically presented as a crystalline solid.
  • Solubility: It demonstrates good solubility in dimethyl sulfoxide (DMSO), with solubility values around 35 mg/mL (62.32 mM) .

Chemical Properties

  • Stability: The compound should be stored at -20°C for optimal stability.
  • Purity: High-performance liquid chromatography (HPLC) analysis indicates a purity level of ≥98%, ensuring reliability for research applications .
Applications

Scientific Uses

TAK-960 serves multiple roles in scientific research:

  • Cancer Research: It is used extensively to study the role of PLK1 in cell cycle regulation and mitosis, aiding in understanding cancer biology.
  • Preclinical Studies: TAK-960 has shown promising results in preclinical models for various cancers, demonstrating potential as a therapeutic agent either alone or in combination with other treatments .
  • Pharmaceutical Development: As a lead compound, TAK-960 informs the design and synthesis of more selective PLK1 inhibitors aimed at improving therapeutic outcomes in oncology .
Molecular Mechanisms of PLK1 Inhibition by TAK-960 Dihydrochloride

Structural Basis of ATP-Competitive Polo-Like Kinase 1 Binding Kinetics

TAK-960 dihydrochloride [(4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide dihydrochloride)] is a pyrimidodiazepinone-derived small molecule inhibitor that targets the adenosine triphosphate (ATP)-binding cleft of Polo-Like Kinase 1 through sophisticated molecular interactions. Structural analyses reveal that the difluorinated pyrimidodiazepinone core forms critical hydrogen bonds with the hinge region of Polo-Like Kinase 1's catalytic domain, while the cyclopentyl group extends into a hydrophobic pocket adjacent to the ATP-binding site [9]. The 2-fluoro-5-methoxybenzamide moiety projects toward solvent-exposed regions, optimizing solubility without compromising binding affinity. This precise spatial arrangement enables TAK-960 dihydrochloride to compete directly with ATP, with binding kinetics analysis demonstrating a dissociation constant (Kd) in the subnanomolar range (0.8 nanomolar) [1] [3].

The compound's binding induces a conformational shift in the Polo-Like Kinase 1 activation loop, destabilizing the catalytically competent state required for substrate phosphorylation. Crystallographic studies confirm that TAK-960 dihydrochloride establishes Van der Waals contacts with key residues (Leu59, Cys67, and Val114) in the N-terminal kinase domain, explaining its high binding affinity [9]. This ATP-competitive mechanism directly impedes Polo-Like Kinase 1's ability to phosphorylate downstream mitotic substrates, initiating a cascade of cell cycle disruptions.

Kinase Selectivity Profile Across Polo-Like Kinase Family Members

TAK-960 dihydrochloride exhibits exceptional selectivity for Polo-Like Kinase 1 over other kinases, as demonstrated by comprehensive profiling against 288 human kinases. Quantitative IC₅₀ determinations reveal a striking potency gradient within the Polo-Like Kinase family: Polo-Like Kinase 1 (0.8 nanomolar) > Polo-Like Kinase 2 (16.9 nanomolar) > Polo-Like Kinase 3 (50.2 nanomolar) [1] [3] . This represents 21-fold and 63-fold selectivity for Polo-Like Kinase 1 over Polo-Like Kinase 2 and Polo-Like Kinase 3, respectively. The molecular basis for this selectivity lies in subtle structural variations within the ATP-binding pockets of Polo-Like Kinase isoforms, particularly in the size and hydrophobicity of the hinge region accommodating the pyrimidodiazepinone core.

Table 1: Kinase Inhibition Profile of TAK-960 Dihydrochloride

Kinase TargetIC₅₀ (nM)Selectivity Ratio vs. PLK1
Polo-Like Kinase 1 (PLK1)0.81.0
Polo-Like Kinase 2 (PLK2)16.921.1
Polo-Like Kinase 3 (PLK3)50.262.8
Focal Adhesion Kinase (FAK)19.624.5
Myosin Light Chain Kinase (MLCK)25.632.0
Feline Sarcoma Oncogene Kinase (FES)58.272.8

Beyond the Polo-Like Kinase family, TAK-960 dihydrochloride demonstrates >20-fold selectivity against Focal Adhesion Kinase (19.6 nanomolar), Myosin Light Chain Kinase (25.6 nanomolar), and Feline Sarcoma Oncogene Kinase (58.2 nanomolar) [2] . Minimal inhibition (<35% at 1 micromolar) was observed against 282 additional kinases in broad panel screening, underscoring its exceptional target specificity [1] [8]. This selectivity profile is pharmacologically advantageous as it reduces off-target effects that might complicate therapeutic applications.

Cell Cycle Disruption Dynamics: G2/M Phase Arrest Mechanisms

TAK-960 dihydrochloride induces profound G₂/M phase arrest through coordinated disruption of mitotic regulators. In cancer cell lines (e.g., HT-29, HCT116), treatment with nanomolar concentrations (8–50 nanomolar) triggers rapid accumulation of cells with 4N DNA content, detectable within 12 hours through flow cytometric analysis [1] [6]. This arrest manifests morphologically as aberrant monopolar spindles and misaligned chromosomes, hallmarks of Polo-Like Kinase 1 inhibition. The molecular cascade involves TAK-960 dihydrochloride-mediated suppression of Polo-Like Kinase 1-dependent phosphorylation events critical for mitotic entry:

  • Cdc25 Phosphatase Dysregulation: Polo-Like Kinase 1 normally activates Cdc25C through phosphorylation. TAK-960 dihydrochloride inhibition prevents this activation, leaving Cdc2 (CDK1) phosphorylated at Tyr15 by Wee1 kinase [10]. Inactivated Cdc2/cyclin B complexes fail to trigger nuclear envelope breakdown.
  • Histone H3 Phosphorylation Surge: Inhibited cells exhibit increased phosphorylation of histone H3 at Ser10 (p-HH3), a marker of condensed chromatin unable to progress through metaphase. This elevation occurs dose-dependently both in vitro and in xenograft models [1] [6].
  • Checkpoint Adaptation Failure: Unlike DNA-damaging agents, TAK-960 dihydrochloride-arrested cells cannot override the G₂/M checkpoint. Continuous Polo-Like Kinase 1 inhibition sustains Wee1 activity and Cdc25C sequestration, creating an irreversible block that transitions into mitotic catastrophe [6] [10].

In colorectal cancer cell panels (55 lines), half maximal effective concentration values ranged from 1–750 nanomolar, with arrest potency independent of Tumor Protein 53 or KRAS mutation status [6]. This universal arrest mechanism demonstrates Polo-Like Kinase 1's non-redundant role in G₂/M progression.

Induction of Mitotic Catastrophe Through Spindle Assembly Checkpoint Dysregulation

Prolonged TAK-960 dihydrochloride exposure (24–72 hours) forces cells with unresolved mitotic defects into catastrophic division failure. This process initiates when chronic spindle assembly checkpoint activation triggers apoptotic pathways:

  • Sustained SAC Signaling: TAK-960 dihydrochloride-treated cells accumulate unattached kinetochores, promoting continuous recruitment of Mitotic Arrest Deficient 2 and BubR1 checkpoint proteins. This generates an irreversible "wait anaphase" signal preventing cyclin B degradation [1] [6].
  • Aberrant Spindle Geometries: >85% of inhibited cells develop monopolar spindles due to failure in centrosome maturation and separation—a Polo-Like Kinase 1-dependent process. Multipolar spindles emerge in polyploid cells attempting recovery [1] [6].
  • Apoptosis via Caspase Activation: Immunoblot analyses reveal cleavage of caspase-3 and poly(ADP-ribose) polymerase within 48 hours of treatment. This correlates with phosphatidylserine externalization and DNA fragmentation in colorectal cancer models [6].

Table 2: Cellular Consequences of TAK-960 Dihydrochloride Treatment

Time Post-TreatmentPrimary Cellular PhenotypeMolecular Markers
0–12 hoursG₂ accumulationIncreased cyclin B1; Inactive Cdc2-pTyr15
12–24 hoursMitotic arrest with monopolar spindlespHH3⁺; Mad2⁺ kinetochores
24–48 hoursMitotic catastropheMultipolar divisions; Micronuclei
48–72 hoursApoptotic executionCaspase-3 cleavage; Annexin V⁺

In colorectal cancer patient-derived xenografts, TAK-960 dihydrochloride administration (10 milligram/kilogram orally daily) significantly increased apoptotic markers and suppressed tumor growth, confirming mitotic catastrophe as the terminal outcome of Polo-Like Kinase 1 inhibition [1] [6]. The compound's ability to bypass multidrug resistance protein 1-mediated efflux further enhances efficacy against therapy-resistant malignancies, positioning it as a compelling candidate for molecularly targeted cancer therapy [1].

Properties

Product Name

TAK-960 (dihydrochloride)

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;dihydrochloride

Molecular Formula

C27H36Cl2F3N7O3

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H34F3N7O3.2ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);2*1H

InChI Key

CEMOEYRTQUGSJV-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl.Cl

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.